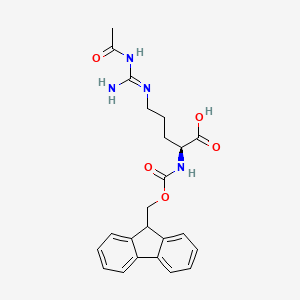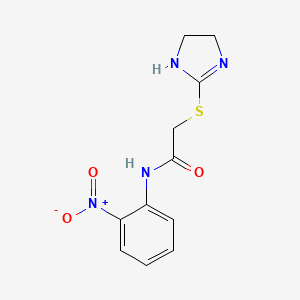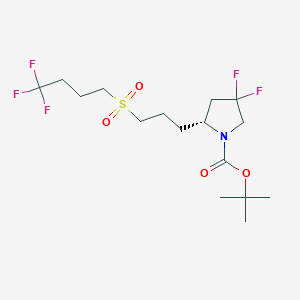
tert-Butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, multiple fluorine atoms, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the fluorinated groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce de-fluorinated or de-sulfonylated compounds.
Applications De Recherche Scientifique
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, while the sulfonyl group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-4,4-difluoro-2-(3-(butylsulfonyl)propyl)pyrrolidine-1-carboxylate: Similar structure but without the trifluorobutyl group.
tert-Butyl ®-4,4-difluoro-2-(3-(methylsulfonyl)propyl)pyrrolidine-1-carboxylate: Similar structure with a methylsulfonyl group instead of trifluorobutyl.
Uniqueness
The presence of the trifluorobutyl group in tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C16H26F5NO4S |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H26F5NO4S/c1-14(2,3)26-13(23)22-11-15(17,18)10-12(22)6-4-8-27(24,25)9-5-7-16(19,20)21/h12H,4-11H2,1-3H3/t12-/m1/s1 |
Clé InChI |
VLYSOMBMGJQRQU-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


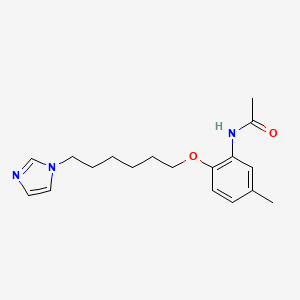
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)


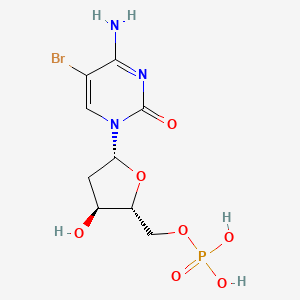


![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
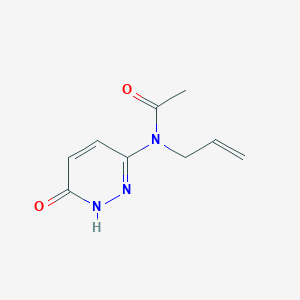
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
